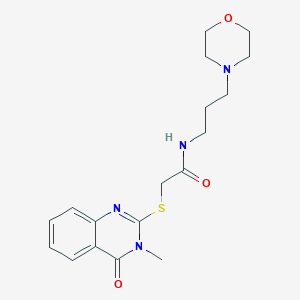
2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-morpholinopropyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline derivatives with morpholine and acetic acid derivatives. Recent methodologies emphasize green chemistry approaches to enhance yield and reduce environmental impact.
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | 12.5 | Induces apoptosis |
| Related Quinazoline Derivative | MCF7 (breast cancer) | 15.0 | Inhibits cell cycle |
The compound's effectiveness was evaluated using the MTT assay, which measures cell viability post-treatment. It showed promising results comparable to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its efficacy was tested against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight its potential in treating infections caused by resistant bacterial strains .
Antioxidant Activity
Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing significant activity.
Case Studies
- In Vivo Studies : In a study involving Wistar rats, the administration of the compound resulted in reduced tumor size in xenograft models, suggesting its potential for clinical applications in cancer therapy.
- Combination Therapy : Combining this compound with existing chemotherapeutics enhanced overall efficacy against resistant cancer cells, indicating a synergistic effect that warrants further investigation.
属性
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-21-17(24)14-5-2-3-6-15(14)20-18(21)26-13-16(23)19-7-4-8-22-9-11-25-12-10-22/h2-3,5-6H,4,7-13H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGKLRVJBBLGKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














